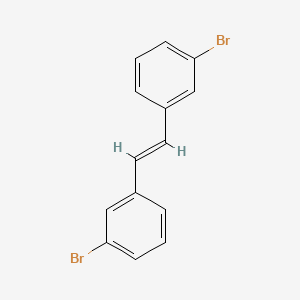
(e)-1,2-Bis(3-bromophenyl)ethene
Overview
Description
(e)-1,2-Bis(3-bromophenyl)ethene is a useful research compound. Its molecular formula is C14H10Br2 and its molecular weight is 338.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Chemistry and Ligand Systems
(e)-1,2-Bis(3-bromophenyl)ethene and its derivatives have been studied for their potential in coordination chemistry. Fujita et al. (2004) investigated the stereoselective syntheses of partially etherified derivatives for use in coordination chemistry, analogous to calix[4]arene systems. This study highlights the compound's utility in creating complex ligand systems for potential applications in metal sequestration and catalysis (Fujita et al., 2004).
Photochromic Properties
The photochromic properties of certain derivatives of this compound have been a subject of interest. Uchida et al. (1990) synthesized derivatives exhibiting thermally irreversible and fatigue-resistant photochromic properties. This research opens up possibilities for applications in materials science, particularly in developing materials that change color in response to light (Uchida et al., 1990).
Photolysis Studies
Johnen et al. (1992) explored the photolysis of 1-bromo-2,2-bis(p-methoxyphenyl)ethene, a derivative, under UV irradiation. Such studies are crucial for understanding the photochemical behavior of these compounds, which can have implications in photochemistry and photophysics (Johnen et al., 1992).
Metal Sequestration and Precipiton Research
Ams and Wilcox (2006) investigated light-triggered precipitation agents termed "precipitons," using derivatives of this compound. Their work in creating molecules that induce phase separation upon isomerization could be significant in metal sequestration and environmental cleanup applications (Ams & Wilcox, 2006).
Isomerization and Structural Studies
Blockhuys et al. (1999) synthesized and studied the Z/E isomerization of 1,2-bis(2-thienyl)ethenes, providing insights into the effects of different substituents on stability and conjugation length. Such research is fundamental in the field of organic chemistry and material science, particularly for understanding structural and electronic properties of organic compounds (Blockhuys et al., 1999).
properties
IUPAC Name |
1-bromo-3-[(E)-2-(3-bromophenyl)ethenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2/c15-13-5-1-3-11(9-13)7-8-12-4-2-6-14(16)10-12/h1-10H/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXTWXQFXTYRJV-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 4-(2-(5-bromopyridin-3-YL)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-YL)piperazine-1-carboxylate](/img/structure/B8245044.png)
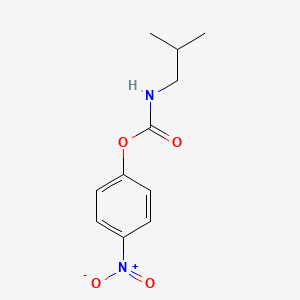

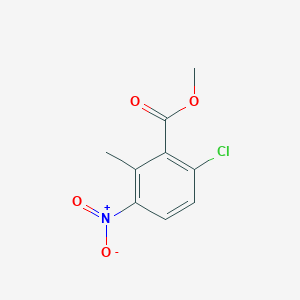
![Methyl 7-chloro-5-methylthieno[3,2-B]pyridine-3-carboxylate](/img/structure/B8245069.png)
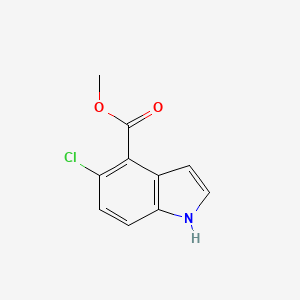
![Ethyl 1-isopropyl-1H-pyrazolo[3,4-B]pyridine-6-carboxylate](/img/structure/B8245089.png)

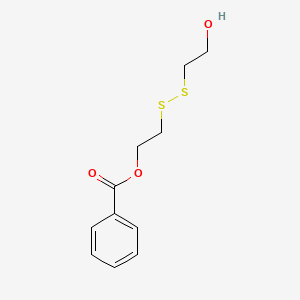
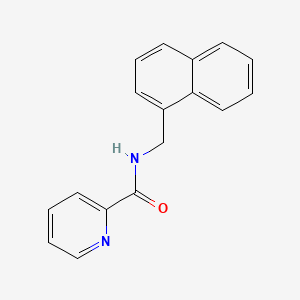
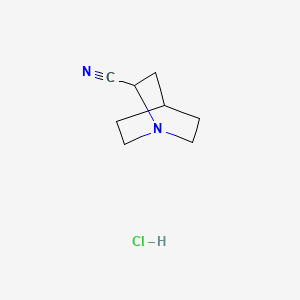
![8-Bromo-3-(3-bromopyridin-2-YL)imidazo[1,5-A]pyridine](/img/structure/B8245128.png)
![[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[[4-[(3R)-oxolan-3-yl]oxyphenyl]methyl]phenyl]oxan-2-yl]methyl acetate](/img/structure/B8245133.png)